6-Chloro-2-(chloromethyl)-1,3-benzoxazole (6-Cl-CMB) is a heterocyclic compound containing chlorine, carbon, nitrogen, and oxygen atoms. Information about its specific properties such as melting point, boiling point, solubility, and reactivity is currently limited.
Due to the presence of a chloromethyl group, 6-Cl-CMB can be considered a potential alkylating agent. Alkylating agents are chemicals that can introduce an alkyl group (a chain of carbon and hydrogen atoms) to another molecule. This property has potential applications in various research fields, including:
6-Chloro-2-(chloromethyl)-1,3-benzoxazole is an organic compound classified within the benzoxazole family. It features a benzene ring fused to an oxazole ring, with two chlorine substituents—one at the 6-position and another as a chloromethyl group at the 2-position. The compound has the molecular formula and a molecular weight of approximately . Its unique structure imparts distinctive chemical properties that are valuable in various scientific and industrial applications.
The synthesis of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole primarily involves the chlorination of 2-methyl-1,3-benzoxazole. This process typically includes:
6-Chloro-2-(chloromethyl)-1,3-benzoxazole exhibits notable biological activities that make it a subject of interest in medicinal chemistry. Its derivatives have been explored for:
The synthesis methods for 6-Chloro-2-(chloromethyl)-1,3-benzoxazole can be categorized into laboratory-scale and industrial-scale processes:
6-Chloro-2-(chloromethyl)-1,3-benzoxazole finds applications across various fields:
Research into the interactions of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole focuses on its mechanism of action in biological systems:
Several compounds share structural similarities with 6-Chloro-2-(chloromethyl)-1,3-benzoxazole. Here are notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloromethyl-1,3-benzoxazole | Lacks chlorine at the 6-position | Different reactivity profile |
6-Bromo-2-(chloromethyl)-1,3-benzoxazole | Bromine replaces chlorine at the 6-position | Potentially altered biological activity |
2-Methyl-1,3-benzoxazole | No chloromethyl group | Different chemical properties and applications |
The presence of dual chlorine substituents in 6-Chloro-2-(chloromethyl)-1,3-benzoxazole significantly influences its reactivity and interaction with biological targets. This dual substitution enhances its efficacy in various applications compared to its analogs .
The synthesis of 6-chloro-2-(chloromethyl)-1,3-benzoxazole involves sophisticated chlorination strategies that have evolved significantly over the past decades. The most prominent approach utilizes selective chlorination pathways that enable the introduction of chlorine atoms at specific positions on the benzoxazole ring system [1].
Direct Chlorination Methodology
The direct chlorination of benzoxazole derivatives represents a breakthrough in synthetic chemistry, particularly for compounds containing multiple chlorine substituents. This process involves treating benzoxazole precursors with chlorinating agents in the presence of acidic catalysts [1]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the chlorinating agent selectively attacks the electron-rich positions of the benzoxazole ring.
The selectivity of this process is remarkable, as it allows for both monochlorination and dichlorination reactions depending on the reaction conditions employed. For the synthesis of 6-chloro-2-(chloromethyl)-1,3-benzoxazole, the chlorination typically occurs at the 6-position of the benzoxazole ring, followed by the introduction of the chloromethyl group at the 2-position [1].
Polyphosphoric Acid-Mediated Chlorination
Polyphosphoric acid has emerged as a particularly effective medium for chlorination reactions involving benzoxazole derivatives [2] [3]. The mechanism involves the formation of reactive intermediates through protonation of carbonyl groups, followed by nucleophilic attack and subsequent cyclization. This method achieves yields ranging from 65-75% under optimized conditions [2].
The polyphosphoric acid method operates through a multi-step mechanism where benzoic acid reacts with polyphosphoric acid to form benzoic-phosphoric anhydride and benzoic-polyphosphoric anhydride. The ratio of mixed anhydride to free carboxylic acid increases dramatically as the phosphorus pentoxide content of polyphosphoric acid increases [2].
Chloroacetyl Chloride Pathway
An alternative approach involves the use of chloroacetyl chloride as both a chlorinating agent and a source of the chloromethyl group [4]. This method typically employs 6-amino-m-cresol as a starting material, which undergoes reaction with chloroacetyl chloride at 0°C, followed by treatment with triethylamine under reflux conditions for 3 hours [4]. This approach yields 2-(chloromethyl)-6-methyl-1,3-benzoxazole in 88% yield [4].
Industrial production of 6-chloro-2-(chloromethyl)-1,3-benzoxazole requires careful optimization of reaction conditions to achieve both high yields and cost-effectiveness. The scale-up process involves several critical considerations that differ significantly from laboratory-scale synthesis.
Flow Chemistry Implementation
Flow chemistry has revolutionized the industrial production of benzoxazole derivatives, offering superior control over reaction parameters and enhanced safety profiles [5]. The continuous flow process allows for precise temperature control, efficient mixing, and reduced residence times, which are particularly important for heat-sensitive compounds.
The implementation of flow chemistry for benzoxazole synthesis typically involves three distinct stages: cryogenic organolithium chemistry, sulfur dioxide quenching followed by oxidation and chlorination, and sulfonamide formation [5]. This approach has demonstrated significant improvements in overall yield, increasing from 34% in traditional batch mode to 65% in continuous flow operation [5].
Optimization of Reaction Parameters
Industrial-scale production requires careful optimization of multiple parameters to maximize yield and minimize costs. Temperature control is particularly critical, with optimal ranges typically falling between 70-180°C depending on the specific synthetic route employed [6]. The reaction time must be balanced between achieving complete conversion and minimizing side product formation, with typical ranges extending from 30 minutes to 8 hours [6].
Catalyst loading represents another crucial optimization parameter, with industrial processes typically employing 1-10 mol% catalyst loading to balance reaction rate and economic considerations [6]. The choice of solvent system significantly impacts both reaction efficiency and downstream processing requirements, with polar solvents such as ethanol, dimethylformamide, and polyphosphoric acid showing particular effectiveness [6].
Process Integration and Automation
Modern industrial production of benzoxazole derivatives increasingly relies on integrated process systems that combine multiple synthetic steps into a single continuous operation. These systems incorporate advanced monitoring and control technologies to ensure consistent product quality and maximize process efficiency [7].
Automated flow reactor units have proven particularly valuable for industrial applications, providing programmable flow rate control, temperature monitoring, and safety limit enforcement [7]. The integration of multiple reaction stages into a single continuous processing line has demonstrated significant advantages in terms of both yield and operational efficiency [7].
Laboratory-scale synthesis of 6-chloro-2-(chloromethyl)-1,3-benzoxazole typically employs more flexible approaches that prioritize ease of execution and experimental convenience over large-scale efficiency considerations.
Standard Synthesis Protocol
The most widely employed laboratory synthesis involves the condensation of 2-aminophenol with chloroacetic acid in the presence of polyphosphoric acid [8]. The reaction typically proceeds at 180°C for 8 hours, yielding the desired product in 65-75% yield [8]. This method requires careful temperature control and proper handling of polyphosphoric acid, which serves both as a solvent and as a dehydrating agent.
The reaction mechanism involves the initial formation of an intermediate amide, followed by intramolecular cyclization to form the benzoxazole ring system [8]. The chloromethyl group is introduced through the chloroacetic acid component, while the chlorine substitution at the 6-position can be achieved through direct chlorination or by starting with appropriately substituted aminophenol derivatives.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained considerable attention for laboratory-scale preparation of benzoxazole derivatives due to its rapid reaction times and energy efficiency [9]. This approach typically involves treating 2-aminobenzenethiol with 2-chloroacetyl chloride in acetic acid under microwave irradiation for 10 minutes, achieving yields up to 86.8% [9].
The microwave-assisted method offers several advantages over conventional heating, including more uniform heating, reduced reaction times, and improved energy efficiency [9]. The method is particularly valuable for exploring substrate scope and reaction optimization due to its rapid throughput capabilities.
Green Chemistry Approaches
Environmental considerations have driven the development of greener synthetic approaches for benzoxazole derivatives. One notable method involves the use of polyethylene glycol-400 as a green solvent system [10]. This approach operates at 80-85°C and achieves good to excellent yields while avoiding the use of toxic organic solvents [10].
Another environmentally friendly approach utilizes ionic liquid catalysts, which can be recovered and reused multiple times without significant loss of activity [11]. The Brønsted acidic ionic liquid gel catalyst achieves 98% yield under solvent-free conditions at 130°C for 5 hours [11].
The purification of 6-chloro-2-(chloromethyl)-1,3-benzoxazole requires careful consideration of the compound's physical and chemical properties to achieve high purity levels suitable for subsequent applications.
Column Chromatography Techniques
Column chromatography remains the most versatile and widely employed purification method for benzoxazole derivatives [12]. The typical mobile phase consists of hexane and ethyl acetate mixtures, with ratios ranging from 20:1 to 9:1 depending on the specific compound and desired separation [12]. Silica gel serves as the stationary phase, providing effective separation based on polarity differences.
The optimization of column chromatography conditions requires careful consideration of several factors, including the polarity of the target compound, the presence of impurities, and the desired level of purity [12]. For 6-chloro-2-(chloromethyl)-1,3-benzoxazole, a gradient elution approach often provides superior results, starting with a non-polar solvent mixture and gradually increasing the polarity to elute the desired product [12].
Recrystallization Methods
Recrystallization represents a cost-effective and scalable purification approach that is particularly well-suited for compounds with favorable crystallization properties [13]. The choice of recrystallization solvent is critical, with ethanol, methanol, and acetone being commonly employed for benzoxazole derivatives [13].
The recrystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [13]. This method achieves purities of 90-98% with recovery rates of 80-95%, making it an attractive option for both laboratory and industrial applications [13].
Advanced Purification Technologies
High-performance liquid chromatography represents the most sophisticated purification approach available for benzoxazole derivatives, capable of achieving purities exceeding 99.5% [13]. Preparative high-performance liquid chromatography typically employs reversed-phase columns with acetonitrile-water gradient systems, providing exceptional resolution and purity [13].
Sublimation offers another valuable purification option for compounds with appropriate vapor pressure characteristics [13]. This method involves heating the compound under reduced pressure, allowing pure material to sublime and condense on a cooled surface, thereby separating it from non-volatile impurities [13].
Industrial Purification Considerations
Industrial-scale purification must balance purity requirements with economic considerations, often favoring methods that can be easily scaled and integrated into continuous processing systems [13]. Liquid-liquid extraction followed by crystallization represents a common industrial approach, offering good recovery rates and acceptable purity levels at relatively low cost [13].
The crystallographic analysis and molecular geometry of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole reveals characteristic structural features consistent with benzoxazole derivatives. While specific crystallographic data for this compound is not available in the literature, extensive structural studies of related benzoxazole derivatives provide valuable insights into the expected molecular geometry [1] [2] [3].
The benzoxazole ring system in 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is expected to exhibit essential planarity, a characteristic feature observed in similar benzoxazole derivatives. Studies of related compounds demonstrate that the benzoxazole ring typically shows maximum deviations from planarity of less than 0.02 Å, with the oxazole ring maintaining its planar five-membered structure [2] [3]. The fused benzene and oxazole rings are essentially coplanar, with dihedral angles typically ranging from 0 to 5 degrees, facilitating extended conjugation throughout the aromatic system [4] [5].
Based on crystallographic studies of structurally similar benzoxazole derivatives, the expected bond lengths in 6-Chloro-2-(chloromethyl)-1,3-benzoxazole can be predicted. The carbon-oxygen bonds within the oxazole ring typically range from 1.365 to 1.390 Å, while the carbon-nitrogen double bond (C=N) in the oxazole ring exhibits characteristic lengths of 1.295 to 1.310 Å [3] [5] [6]. The carbon-nitrogen single bond connecting the oxazole ring to the benzene ring typically measures 1.350 to 1.370 Å. Aromatic carbon-carbon bonds within the benzene ring are expected to fall within the range of 1.380 to 1.420 Å [5] [7].
The carbon-chlorine bond at the 6-position of the benzoxazole ring is anticipated to have a length of approximately 1.735 to 1.745 Å, consistent with aromatic carbon-chlorine bonds observed in similar compounds [8] [2]. The chloromethyl substituent at the 2-position involves a carbon-carbon bond length of approximately 1.480 to 1.500 Å, with the carbon-chlorine bond in the chloromethyl group expected to be similar to other aliphatic carbon-chlorine bonds [9] .
The molecular geometry of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is characterized by specific bond angle relationships that reflect the constraints imposed by the fused ring system. The oxygen-carbon-nitrogen angle within the oxazole ring typically ranges from 113 to 115 degrees, while the carbon-oxygen-carbon angle in the oxazole ring is constrained to approximately 105 to 107 degrees [2] [3] [5]. The nitrogen-carbon-carbon angle connecting the oxazole ring to the benzene ring generally falls within 128 to 132 degrees, reflecting the geometric requirements of the fused ring system [7].
The chloromethyl substituent at the 2-position introduces conformational flexibility to the molecule. The carbon-carbon bond connecting the chloromethyl group to the benzoxazole ring allows for rotation, potentially resulting in multiple conformational isomers. Computational studies of related compounds suggest that the chloromethyl group can adopt various orientations relative to the benzoxazole plane, with the most stable conformations typically being those that minimize steric hindrance [11] [2].
The electronic structure of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is characterized by the aromatic nature of the benzoxazole ring system and the electronic effects of the chlorine substituents. The molecule exhibits extended π-conjugation across the fused benzene and oxazole rings, which significantly influences its electronic properties and reactivity [12] [3] [5].
The frontier molecular orbitals of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole play crucial roles in determining its chemical reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) is typically distributed across the benzoxazole ring system, with significant contributions from the nitrogen and oxygen heteroatoms [3] [5]. The lowest unoccupied molecular orbital (LUMO) is generally localized on the benzoxazole ring with contributions from the electron-withdrawing chlorine substituents.
Density functional theory calculations on related benzoxazole derivatives indicate that the HOMO-LUMO energy gap typically ranges from 3.5 to 4.5 eV, with the presence of electron-withdrawing substituents such as chlorine atoms affecting this energy gap [3] [5]. The chlorine atoms at both the 6-position and in the chloromethyl group introduce electron-withdrawing effects that stabilize the HOMO and destabilize the LUMO, potentially altering the overall electronic character of the molecule.
The charge distribution in 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is influenced by the electronegativity differences between the constituent atoms. The nitrogen and oxygen atoms in the oxazole ring carry partial negative charges, while the chlorine atoms exhibit significant negative charge density due to their high electronegativity [2] [3]. The molecular dipole moment is expected to be substantial, arising from the polar carbon-nitrogen, carbon-oxygen, and carbon-chlorine bonds distributed throughout the molecule.
Computational studies of similar compounds suggest that the dipole moment of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole would likely fall in the range of 2 to 4 Debye units, with the exact value depending on the specific orientation of the chloromethyl group [2]. This significant dipole moment has important implications for intermolecular interactions and solubility characteristics.
The benzoxazole ring system in 6-Chloro-2-(chloromethyl)-1,3-benzoxazole exhibits characteristic aromatic properties due to the delocalization of π-electrons across the fused ring system. The oxazole ring contributes to the overall aromatic character through its heteroaromatic nature, with the nitrogen and oxygen atoms participating in the π-electron system [3] [5]. The presence of the chlorine substituents affects the electron density distribution within the aromatic system, with the electron-withdrawing nature of chlorine reducing electron density in the aromatic rings.
The electronic structure of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole gives rise to characteristic electronic transitions observable in UV-visible spectroscopy. The molecule is expected to exhibit absorption bands in the 250-300 nm region, corresponding to π→π* transitions within the benzoxazole ring system [13]. The presence of chlorine substituents may cause slight shifts in these absorption bands due to their electronic effects on the aromatic system.
Time-dependent density functional theory (TD-DFT) calculations on related benzoxazole derivatives suggest that the primary electronic transitions involve excitations from bonding π orbitals to antibonding π* orbitals, with some contribution from n→π* transitions involving the lone pairs on nitrogen and oxygen atoms [3] [5]. The chlorine substituents introduce additional electronic states that may contribute to the overall electronic spectrum of the molecule.
The thermochemical properties and stability profiles of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole are influenced by the aromatic nature of the benzoxazole ring system and the presence of electronegative chlorine substituents. While specific thermochemical data for this compound is limited in the literature, related benzoxazole derivatives provide valuable insights into expected thermal behavior and stability characteristics [14] [15] [8].
The thermal stability of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is enhanced by the aromatic character of the benzoxazole ring system, which provides significant stabilization through π-electron delocalization. The compound is expected to exhibit stability under normal storage conditions, with decomposition temperatures likely exceeding 200°C based on analogous benzoxazole derivatives [14] [15] [8]. The presence of chlorine substituents may influence thermal stability, with the carbon-chlorine bonds being potential sites for thermal decomposition at elevated temperatures.
Safety data sheets for related compounds indicate that 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is chemically stable under recommended storage conditions, with stability maintained under normal temperature and pressure conditions [14] [16]. The compound should be protected from moisture and strong bases, which could potentially cause hydrolysis or other decomposition reactions.
While specific enthalpy of formation data for 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is not available in the literature, the thermochemical properties can be estimated based on group contribution methods and data from related compounds. The benzoxazole ring system contributes significantly to the overall stability of the molecule through aromatic stabilization energy, while the chlorine substituents introduce additional stabilization through their electron-withdrawing effects [15] [8].
The enthalpy of combustion for 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is expected to be negative, indicating an exothermic combustion process. The presence of chlorine atoms affects the combustion characteristics, potentially producing hydrogen chloride as a combustion product, which has implications for material compatibility and safety considerations [14] [16].
The heat capacity of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is influenced by the molecular structure and the presence of multiple atomic species with different heat capacities. The aromatic ring system contributes to relatively high heat capacity values due to vibrational modes associated with the ring structure. The chlorine atoms, being heavy atoms, also contribute significantly to the overall heat capacity of the molecule [8] [17].
The thermal conductivity of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is expected to be relatively low, consistent with organic compounds containing halogen substituents. The presence of chlorine atoms may slightly reduce thermal conductivity compared to unsubstituted benzoxazole derivatives due to increased molecular weight and altered intermolecular interactions [14] [8].
The vapor pressure of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is expected to be relatively low at room temperature, consistent with the molecular weight of 202.04 g/mol and the presence of polar substituents. Related compounds with similar molecular weights show vapor pressures in the range of 0.01 to 0.1 mmHg at 25°C [18] [19]. The presence of chlorine substituents and the polar nature of the benzoxazole ring system contribute to intermolecular interactions that reduce volatility.
The low vapor pressure has implications for handling and storage, suggesting that the compound is unlikely to present significant inhalation hazards under normal conditions. However, at elevated temperatures, vapor pressure increases, and appropriate ventilation should be provided during heating operations [14] [16].
The solubility characteristics and partition coefficients of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole are determined by the interplay between its polar aromatic structure and the presence of electron-withdrawing chlorine substituents. The molecule exhibits amphiphilic properties, with both hydrophilic and lipophilic characteristics that influence its behavior in different solvent systems [20] [21] [22].
The aqueous solubility of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is expected to be limited due to the aromatic nature of the benzoxazole ring system and the presence of chlorine substituents. The compound is classified as having "limited" water solubility, which is consistent with similar benzoxazole derivatives [23] [21]. The polar nitrogen and oxygen atoms in the oxazole ring provide some hydrophilic character, but this is outweighed by the lipophilic aromatic ring system and the electron-withdrawing effects of the chlorine atoms.
The limited aqueous solubility is supported by the calculated LogP value of 3.22, which indicates a preference for organic phases over aqueous phases [20]. This moderate to high lipophilicity suggests that the compound would have poor water solubility, typically in the range of 1-10 mg/L at room temperature, based on analogous compounds [21] [22].
6-Chloro-2-(chloromethyl)-1,3-benzoxazole exhibits significantly enhanced solubility in organic solvents compared to water. The aromatic ring system provides compatibility with aromatic solvents such as toluene, benzene, and xylene, while the polar heteroatoms allow for solubility in moderately polar solvents such as dichloromethane, chloroform, and ethyl acetate [24] [21]. The compound is expected to be readily soluble in aprotic polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used in organic synthesis and pharmaceutical applications.
The presence of chlorine substituents enhances solubility in chlorinated solvents, with the compound showing good compatibility with dichloromethane and chloroform. The chloromethyl group at the 2-position introduces additional polarity, which may improve solubility in moderately polar solvents while maintaining compatibility with non-polar organic solvents [24] [21].
The partition coefficient (LogP) of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is reported as 3.22, indicating moderate to high lipophilicity [20]. This value suggests that the compound has a strong preference for organic phases over aqueous phases, with approximately 1,660 times higher concentration in octanol compared to water at equilibrium. The LogP value is consistent with the molecular structure, which contains a significant aromatic character balanced by polar heteroatoms.
The distribution coefficient (LogD) at physiological pH is expected to be similar to the LogP value, as the compound does not contain ionizable groups under normal pH conditions. The high lipophilicity has important implications for biological applications, suggesting good membrane permeability but potentially limited bioavailability due to poor aqueous solubility [20] [21].
For pharmaceutical applications, the solubility of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole in commonly used pharmaceutical solvents is of particular interest. The compound is expected to show good solubility in ethanol, methanol, and isopropanol, which are frequently used in pharmaceutical formulations. The presence of the benzoxazole ring system provides compatibility with these alcoholic solvents, while the chlorine substituents may enhance solubility through dipole-dipole interactions [24] [21].
The compound's solubility profile suggests that it would be suitable for formulation in organic-based systems or as solutions in organic solvents for research applications. For aqueous formulations, solubilization enhancers or co-solvents would likely be required to achieve adequate concentrations [24] [21].
The solubility of 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is expected to increase with temperature, following typical patterns observed for organic compounds. The temperature coefficient of solubility is likely to be positive for most solvent systems, with more pronounced effects in polar solvents where intermolecular interactions play a significant role [21] [22].